Prednylidene - 599-33-7

Prednylidene

Catalog Number: EVT-279860
CAS Number: 599-33-7
Molecular Formula: C22H28O5
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prednylidene is a 21-hydroxy steroid.
Prednylidene is an experimental systemic glucocorticoid.
Source and Classification

Prednylidene is derived from steroidal structures, particularly those related to cortisone and hydrocortisone. Its chemical classification falls under the category of synthetic corticosteroids, which are designed to mimic the effects of naturally occurring hormones while minimizing side effects associated with long-term use of steroids.

Synthesis Analysis

The synthesis of prednylidene involves a multi-step process that begins with basic steroidal precursors. The key methods include:

  1. Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
  2. Methylenation: Addition of a methylene group at position 16, which is crucial for enhancing the compound's biological activity.
  3. Oxidation and Reduction: These reactions modify functional groups to achieve the desired structural configuration.

Industrial Production Methods

In industrial settings, large-scale synthesis typically employs optimized reaction conditions to ensure high yield and purity. Techniques such as batch processing in large reactors and purification through crystallization and chromatography are commonly used.

Molecular Structure Analysis

Prednylidene's molecular formula is C21H28O5C_{21}H_{28}O_5, with a molecular weight of approximately 360.45 g/mol. Its structure includes several functional groups that contribute to its pharmacological activity:

  • Steroidal Backbone: The core structure is based on the cyclopenta[a]phenanthrene framework typical of steroids.
  • Hydroxyl Groups: These are critical for binding to glucocorticoid receptors.
  • Methylene Group at Position 16: This modification enhances the compound's stability and activity compared to other glucocorticoids.

Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of prednylidene .

Chemical Reactions Analysis

Prednylidene participates in various chemical reactions, including:

  1. Oxidation: Hydroxyl groups can be converted into ketones, altering the compound's reactivity.
  2. Reduction: Ketones can be reduced back to hydroxyl groups, allowing for reversible modifications.
  3. Substitution Reactions: Functional groups can be replaced with other groups depending on the reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are frequently used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride facilitate reduction processes.
  • Catalysts: Various catalysts may be employed to promote substitution reactions .
Mechanism of Action

Prednylidene exerts its biological effects primarily by binding to glucocorticoid receptors located in the cytoplasm. Upon binding, the receptor-ligand complex translocates into the nucleus, where it interacts with specific DNA sequences to regulate gene expression related to inflammation and immune response.

This mechanism leads to:

  • Suppression of Inflammatory Cytokines: Reducing the production of pro-inflammatory mediators.
  • Modulation of Immune Response: Altering the activity of immune cells, thereby suppressing excessive immune reactions .
Physical and Chemical Properties Analysis

Prednylidene exhibits several notable physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often utilized to assess purity and stability over time .

Applications

Prednylidene is primarily utilized in medical applications for its anti-inflammatory properties. Some key applications include:

  • Treatment of Autoimmune Diseases: Used in conditions such as rheumatoid arthritis and lupus erythematosus.
  • Management of Allergic Reactions: Effective in treating severe allergic responses due to its immunosuppressive effects.
  • Post-Surgical Inflammation Control: Administered post-operatively to reduce inflammation and promote recovery.

Research continues into optimizing its use in various therapeutic contexts while minimizing potential side effects associated with corticosteroid therapy .

Biosynthetic Pathways and Enzymatic Modulation

Enzymatic Conversion Mechanisms in Hepatic Tissue

Prednylidene (Δ¹-dehydro-16α-methylprednisolone), like other synthetic glucocorticoids, undergoes critical biotransformation in hepatic tissue that determines its pharmacological activity. The liver serves as the primary site for activating metabolic conversions through a series of redox reactions mediated by hepatic enzymes. Prednylidene is a prodrug that requires enzymatic activation to exert its glucocorticoid effects, analogous to prednisone's conversion to prednisolone [2] [5].

The initial step involves the reduction of the 11-keto group to an 11β-hydroxyl group, catalyzed by hepatic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This conversion is essential for creating the active glucocorticoid structure capable of high-affinity binding to the glucocorticoid receptor. The reaction utilizes NADPH as a cofactor and occurs predominantly in hepatocytes, though extrahepatic tissues may contribute minimally [4] [7]. The reaction follows Michaelis-Menten kinetics with reported Km values ranging from 0.8-1.5 μM for similar glucocorticoid substrates in human liver microsomes.

Following activation, hepatic enzymes further modify Prednylidene through phase II conjugation pathways. UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B15, catalyze glucuronidation at the C3 and C20 positions, creating water-soluble metabolites for renal excretion. Sulfotransferases (SULTs) may also conjugate the molecule, though this pathway is less significant quantitatively. The extent of conjugation directly influences the biological half-life and clearance rate of the active compound [2] [5].

Table 1: Key Hepatic Enzymes Involved in Prednylidene Metabolism

EnzymeReaction TypeFunctional ConsequenceCofactor Requirement
11β-HSD1Reduction (11-keto → 11β-OH)Prodrug activationNADPH
CYP3A46β-HydroxylationMetabolic inactivationNADPH/O₂
UGT2B7GlucuronidationEnhanced water solubility, excretionUDP-glucuronic acid
UGT2B15GlucuronidationEnhanced water solubility, excretionUDP-glucuronic acid
11β-HSD2Oxidation (11β-OH → 11-keto)Receptor inactivationNAD⁺

Role of Cytochrome P450 in Steroid Backbone Functionalization

Cytochrome P450 enzymes, particularly the CYP3A subfamily, play a pivotal role in the functionalization and inactivation of Prednylidene's steroid backbone. CYP3A4 and CYP3A5 catalyze hydroxylation reactions at several positions, with 6β-hydroxylation representing the predominant oxidative pathway. This reaction inserts a hydroxyl group at the C6 position, dramatically reducing receptor binding affinity and creating a more polar metabolite for elimination [3].

Recent in vitro studies using recombinant enzymes demonstrate that CYP3A4 contributes substantially more to prednisolone clearance (the active metabolite of Prednylidene) than CYP3A5. When incubated with equivalent concentrations of both enzymes, CYP3A4 exhibited 3.8-fold greater intrinsic clearance (CLint) than CYP3A5. Additionally, 6β-hydroxy metabolite formation by CYP3A5 was less than 11% relative to CYP3A4, suggesting CYP3A5 may catalyze alternative metabolic pathways not yet fully characterized [3]. These findings have direct implications for Prednylidene metabolism since it shares structural similarities with prednisolone.

Hepatic impairment significantly alters Prednylidene metabolism due to reduced CYP3A activity. Studies on prednisolone kinetics in cirrhotic patients reveal decreased metabolic clearance and prolonged elimination half-life. The galactose elimination capacity (a marker of functional hepatic mass) correlates positively with steroid clearance rates, demonstrating that compromised liver function leads to increased systemic exposure to active glucocorticoids. This occurs without significant changes in protein binding, indicating that intrinsic metabolic capacity rather than plasma protein alterations drives the observed pharmacokinetic changes [2].

Table 2: Cytochrome P450-Mediated Metabolic Pathways for Glucocorticoids

CYP EnzymePrimary Metabolic ReactionRelative ContributionEffect on Bioactivity
CYP3A46β-Hydroxylation76-89%Inactivation
CYP3A56β-Hydroxylation8-15%Inactivation
CYP3A420-HydroxylationMinor pathwayUnknown
CYP3A5Alternative oxidationsMinor pathwayUnknown
CYP2D616α-HydroxylationNot significantMinimal change

Comparative Analysis of Endogenous vs. Synthetic Glucocorticoid Synthesis

The biosynthesis of endogenous glucocorticoids fundamentally differs from synthetic glucocorticoid production in both pathway architecture and regulatory mechanisms. Endogenous cortisol synthesis occurs through a tightly regulated enzymatic cascade within adrenal cortical cells under hypothalamic-pituitary-adrenal (HPA) axis control. This process begins with cholesterol side-chain cleavage by CYP11A1 in mitochondria, proceeding through pregnenolone and progesterone intermediates, with final hydroxylations at C17, C21, and C11 positions by CYP17A1, CYP21A2, and CYP11B1 respectively [1] [4]. The circadian rhythm of cortisol secretion peaks in the early morning (approximately 8 AM) with concentrations ranging from 10-20 μg/dL and reaches nadir levels around midnight [4] [7].

In contrast, Prednylidene is manufactured through semi-synthetic pharmaceutical processes starting from plant-derived steroid precursors (typically diosgenin from Dioscorea species or sterols from soybean oil). Key synthetic modifications include:

  • Introduction of Δ¹ double bond: Enhances glucocorticoid receptor binding affinity and anti-inflammatory potency
  • 16α-methylation: Minimizes mineralocorticoid activity and prolongs biological half-life
  • 11β-hydroxylation: Performed chemically or enzymatically to create the active configuration [7]

These structural alterations confer distinct pharmacological advantages over endogenous cortisol:

  • Reduced plasma protein binding: While cortisol is 90-95% bound to corticosteroid-binding globulin (CBG) and albumin, synthetic glucocorticoids like Prednylidene exhibit lower affinity for CBG (approximately 60-70% bound), increasing free fraction and tissue availability [1]
  • Altered metabolism: Synthetic modifications impede reduction of the Δ⁴-3-keto group and slow A-ring reduction, prolonging half-life
  • Receptor binding kinetics: The Δ¹ unsaturation increases glucocorticoid receptor binding affinity 3-4 fold compared to cortisol [7]

Enzymatic regulation also differs significantly between endogenous and synthetic compounds. Cortisol levels are regulated by 11β-HSD2-mediated inactivation in mineralocorticoid target tissues, protecting the mineralocorticoid receptor from inappropriate activation. Synthetic glucocorticoids like Prednylidene are poor substrates for 11β-HSD2, allowing broader tissue exposure. Furthermore, Prednylidene induces hepatic enzymes involved in vitamin B6 metabolism, including pyridoxine kinase (PDXK) and pyridoxamine-5'-phosphate oxidase (PMPO), which may contribute to metabolic alterations during chronic therapy [8].

Table 3: Comparison of Endogenous and Synthetic Glucocorticoid Characteristics

CharacteristicEndogenous CortisolPrednylideneFunctional Significance
Synthesis SiteAdrenal zona fasciculataChemical synthesisBypasses HPA regulation
Structural FeaturesΔ⁴-3-keto, 17-OH, 21-OHΔ¹⁴⁴-3-keto, 16α-CH₃, 17-OH, 21-OHEnhanced receptor affinity, reduced mineralocorticoid effects
Plasma Protein Binding90-95% (CBG/albumin)60-70%Higher free fraction of synthetic compound
Primary MetabolismA-ring reduction, conjugation6β-hydroxylation, conjugationSlower inactivation of synthetic compound
HPA Axis RegulationCircadian rhythm, negative feedbackMinimal feedback suppressionSynthetic compounds cause HPA suppression during chronic use
Enzyme InductionPhysiological regulationInduces PDXK, PMPOAlters vitamin B6 metabolism

Properties

CAS Number

599-33-7

Product Name

Prednylidene

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,15-17,19,23,25,27H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1

InChI Key

WSVOMANDJDYYEY-CWNVBEKCSA-N

SMILES

CC12CC(C3C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Solubility

Soluble in DMSO

Synonyms

Prednylidene; 16-Methyleneprednisolone; Dacorsol; Decortilen; Prednilideno; Prednylidenum; ST104; UNII-IF8PQP966U.

Canonical SMILES

CC12CC(C3C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.